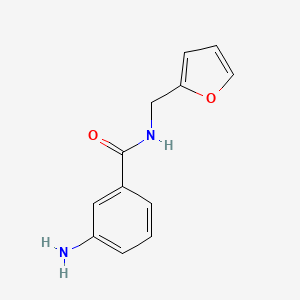

3-Amino-N-(2-furylmethyl)benzamide

Description

Properties

IUPAC Name |

3-amino-N-(furan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEBGZZULQYHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-N-(2-furylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-N-(2-furylmethyl)benzamide is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a summary of its known chemical properties. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in experimental data concerning its synthesis, purification, spectral characteristics, and biological activity. This document outlines the available information and highlights areas requiring further investigation.

Chemical Properties

While experimental data is limited, basic chemical properties of this compound have been reported by various chemical suppliers. These properties are summarized in the tables below.

Identification

| Property | Value | Citation |

| IUPAC Name | 3-Amino-N-(furan-2-ylmethyl)benzamide | |

| CAS Number | 923526-76-5 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| SMILES | NC1=CC=CC(C(NCC2=CC=CO2)=O)=C1 | [1] |

Physicochemical Properties

| Property | Value | Citation |

| Molecular Weight | 216.24 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 68.26 Ų | [1] |

| logP (Predicted) | 1.7918 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 3 | [1] |

Note: The logP value is a computational prediction and has not been experimentally verified.

Experimental Data

A thorough search of scientific databases and literature reveals a notable absence of published experimental data for this compound. The following sections detail the specific data that is currently unavailable.

Physical Properties

-

Melting Point: No experimentally determined melting point has been reported.

-

Boiling Point: No experimentally determined boiling point has been reported.

-

Solubility: Specific solubility data in common laboratory solvents (e.g., water, ethanol, DMSO, DMF) is not available. General guidance from suppliers suggests selecting an appropriate solvent based on the product's characteristics.[2]

Spectral Data

No publicly available experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound could be located. This information is crucial for structural confirmation and quality control.

Synthesis and Purification

Detailed experimental protocols for the synthesis and purification of this compound are not described in the reviewed literature. While general methods for the synthesis of benzamide derivatives are known, a specific, validated protocol for this compound is not available.

Biological Activity and Mechanism of Action

There is no published research on the biological activity, mechanism of action, or any associated signaling pathways of this compound. Its structural features, containing a benzamide and a furan moiety, are present in various biologically active molecules, suggesting potential for pharmacological investigation. However, without experimental data, any discussion of its potential therapeutic applications would be purely speculative.

Logical Workflow for Future Research

Given the lack of available data, a logical workflow for the characterization of this compound is proposed.

References

3-Amino-N-(2-furylmethyl)benzamide (CAS 923526-76-5): An Overview of Available Information

For researchers, scientists, and drug development professionals, this document summarizes the currently available technical information for the chemical compound 3-Amino-N-(2-furylmethyl)benzamide, CAS number 923526-76-5. It must be noted that publicly accessible, in-depth scientific literature detailing the synthesis, biological activity, and experimental protocols for this specific compound is exceedingly limited. The information presented herein is compiled from chemical supplier databases and general knowledge of related benzamide compounds.

Chemical and Physical Properties

A summary of the basic chemical and physical properties for this compound is provided in Table 1. This information is primarily sourced from chemical supplier catalogs.

| Property | Value | Source |

| CAS Number | 923526-76-5 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Chemical Supplier Catalogs |

| Molecular Weight | 216.24 g/mol | Chemical Supplier Catalogs |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | Not specified | - |

Table 1: Physicochemical Properties of this compound. Data is based on information from chemical suppliers.

Synthesis

A common method for the formation of amides is the coupling of a carboxylic acid or its activated derivative with an amine. In this case, the synthesis would likely involve the reaction of 3-aminobenzoic acid (or an activated form like an acyl chloride or ester) with (furan-2-yl)methanamine.

Below is a conceptual workflow for a potential synthesis.

Figure 1: Conceptual workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

There is no specific information available in peer-reviewed journals or patent literature regarding the biological activity or mechanism of action of this compound.

The benzamide functional group is present in a wide range of biologically active molecules, and their activities are highly dependent on the overall structure of the molecule. Generally, benzamide derivatives have been explored for a variety of therapeutic applications, including as antipsychotics, antiemetics, and more recently in the context of oncology and inflammatory diseases.

Without experimental data for this compound, any discussion of its potential biological effects would be purely speculative and based on the activities of structurally dissimilar compounds.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, characterization, and biological evaluation of this compound are not available in the public domain. Researchers interested in this compound would need to develop and validate their own experimental procedures.

Conclusion

This compound (CAS 923526-76-5) is a commercially available chemical compound. However, there is a significant lack of publicly available scientific data regarding its synthesis, physicochemical properties beyond the basic formula and weight, biological activity, and mechanism of action. The information that is available is limited to that provided by chemical suppliers. Therefore, any research and development efforts involving this compound will necessitate de novo synthesis, characterization, and comprehensive biological screening to ascertain its properties and potential applications. Professionals in drug discovery and development are advised to treat this compound as a novel chemical entity for which foundational research is required.

Synthesis of 3-Amino-N-(2-furylmethyl)benzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Amino-N-(2-furylmethyl)benzamide, a molecule of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process involving the formation of an amide bond followed by the reduction of a nitro group. This document details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the coupling of 3-nitrobenzoic acid and furfurylamine to form the intermediate, 3-nitro-N-(2-furylmethyl)benzamide. The subsequent step is the selective reduction of the nitro group to an amine, yielding the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N-(2-furylmethyl)benzamide (Amidation)

This procedure involves the conversion of 3-nitrobenzoic acid to its more reactive acyl chloride, which then readily reacts with furfurylamine to form the amide.

Caption: Experimental workflow for the amidation step.

Protocol:

-

To a solution of 3-nitrobenzoic acid (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2-1.5 eq.) or oxalyl chloride (1.2-1.5 eq.) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain until the solution becomes clear and gas evolution ceases (typically 2-3 hours).

-

Cool the mixture to room temperature and remove the excess thionyl chloride/oxalyl chloride under reduced pressure.

-

Dissolve the resulting crude 3-nitrobenzoyl chloride in anhydrous DCM.

-

In a separate flask, dissolve furfurylamine (1.0 eq.) and a base such as triethylamine (1.5 eq.) in anhydrous DCM.

-

Cool the amine solution to 0°C in an ice bath.

-

Slowly add the solution of 3-nitrobenzoyl chloride to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 3-nitro-N-(2-furylmethyl)benzamide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Nitro Reduction)

The reduction of the nitro group can be effectively carried out using catalytic transfer hydrogenation with palladium on carbon and hydrazine hydrate as the hydrogen source. This method is generally high-yielding and avoids the need for high-pressure hydrogenation equipment.[1][2][3]

Caption: Experimental workflow for the nitro reduction step.

Protocol:

-

Dissolve 3-nitro-N-(2-furylmethyl)benzamide (1.0 eq.) in a suitable solvent such as methanol or ethanol.

-

To this solution, add palladium on carbon (5-10% w/w).

-

Slowly add hydrazine hydrate (5-10 eq.) to the reaction mixture at room temperature. An exothermic reaction may be observed.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water to remove any remaining hydrazine salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization.

An alternative method for the reduction involves the use of tin(II) chloride dihydrate in an acidic medium, which is also effective for the chemoselective reduction of aromatic nitro groups.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound and its intermediate.

Table 1: Reactants and Reagents

| Step | Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio (eq.) |

| 1. Amidation | 3-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 1.0 |

| Thionyl Chloride | SOCl₂ | 118.97 | 1.2 - 1.5 | |

| Furfurylamine | C₅H₇NO | 97.12 | 1.0 | |

| Triethylamine | C₆H₁₅N | 101.19 | 1.5 | |

| 2. Reduction | 3-Nitro-N-(2-furylmethyl)benzamide | C₁₂H₁₀N₂O₄ | 246.22 | 1.0 |

| Palladium on Carbon (10%) | Pd/C | - | 5-10% w/w | |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 5 - 10 |

Table 2: Product Characterization and Yields

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Expected Yield (%) |

| 3-Nitro-N-(2-furylmethyl)benzamide | C₁₂H₁₀N₂O₄ | 246.22 | Solid | 80-90 |

| This compound | C₁₂H₁₂N₂O₂ | 216.24 | Solid | 85-95 |

Expected Characterization Data

The structural confirmation of the synthesized compounds can be achieved through standard spectroscopic techniques.

4.1. 3-Nitro-N-(2-furylmethyl)benzamide (Intermediate)

-

¹H NMR (CDCl₃, 400 MHz): δ 8.65 (t, J = 1.9 Hz, 1H, Ar-H), 8.35 (ddd, J = 8.3, 2.3, 1.1 Hz, 1H, Ar-H), 8.15 (dt, J = 7.7, 1.3 Hz, 1H, Ar-H), 7.65 (t, J = 8.0 Hz, 1H, Ar-H), 7.40 (dd, J = 1.9, 0.8 Hz, 1H, furan-H), 6.70 (br s, 1H, NH), 6.35 (dd, J = 3.2, 1.9 Hz, 1H, furan-H), 6.25 (dd, J = 3.2, 0.8 Hz, 1H, furan-H), 4.70 (d, J = 5.8 Hz, 2H, CH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 164.5 (C=O), 150.8 (furan C), 148.2 (Ar-C-NO₂), 142.9 (furan C-H), 135.8 (Ar-C), 133.5 (Ar-C-H), 129.8 (Ar-C-H), 126.5 (Ar-C-H), 121.8 (Ar-C-H), 110.8 (furan C-H), 108.2 (furan C-H), 36.8 (CH₂).

-

IR (KBr, cm⁻¹): 3300 (N-H stretch), 3100 (aromatic C-H stretch), 1640 (C=O stretch, amide I), 1530 (N-O stretch, nitro), 1350 (N-O stretch, nitro).

-

Mass Spectrometry (ESI-MS): m/z 247.1 [M+H]⁺.

4.2. This compound (Final Product)

-

¹H NMR (CDCl₃, 400 MHz): δ 7.38 (dd, J = 1.9, 0.8 Hz, 1H, furan-H), 7.20-7.10 (m, 2H, Ar-H), 6.95 (t, J = 2.1 Hz, 1H, Ar-H), 6.75 (ddd, J = 8.0, 2.3, 1.0 Hz, 1H, Ar-H), 6.60 (br s, 1H, NH), 6.32 (dd, J = 3.2, 1.9 Hz, 1H, furan-H), 6.23 (dd, J = 3.2, 0.8 Hz, 1H, furan-H), 4.65 (d, J = 5.7 Hz, 2H, CH₂), 3.80 (br s, 2H, NH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 167.8 (C=O), 151.2 (furan C), 146.5 (Ar-C-NH₂), 142.5 (furan C-H), 135.0 (Ar-C), 129.2 (Ar-C-H), 118.0 (Ar-C-H), 117.5 (Ar-C-H), 114.0 (Ar-C-H), 110.6 (furan C-H), 107.8 (furan C-H), 36.5 (CH₂).

-

IR (KBr, cm⁻¹): 3450, 3350 (N-H stretches, primary amine), 3300 (N-H stretch, amide), 3100 (aromatic C-H stretch), 1630 (C=O stretch, amide I), 1600, 1480 (aromatic C=C stretches).

-

Mass Spectrometry (ESI-MS): m/z 217.1 [M+H]⁺.

Safety Considerations

-

3-Nitrobenzoic acid: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Thionyl chloride/Oxalyl chloride: Corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE. Reactions are exothermic and produce corrosive gases.

-

Furfurylamine: Corrosive and flammable. Handle in a fume hood.

-

Triethylamine: Flammable and corrosive. Use in a well-ventilated area.

-

Palladium on Carbon: Flammable, especially when dry and in the presence of organic solvents and hydrogen. Handle with care.

-

Hydrazine hydrate: Toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE. It is a suspected carcinogen.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow standard laboratory safety procedures.

References

3-Amino-N-(2-furylmethyl)benzamide molecular weight

An In-Depth Technical Guide to 3-Amino-N-(2-furylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a chemical compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this molecule is limited in published literature, this guide consolidates available information, including calculated physicochemical properties, and presents a detailed, plausible protocol for its laboratory synthesis. Furthermore, a general experimental workflow for the biological evaluation of novel benzamide derivatives is proposed, providing a strategic framework for researchers investigating this class of compounds.

Chemical Identity and Properties

This compound is a benzamide derivative characterized by a primary amine substituent on the benzene ring and an N-linked furfuryl group. Its core structure is related to 3-aminobenzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting potential avenues for biological investigation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound. It is important to note that while core identifiers are established, most physicochemical properties are based on computational predictions or data from closely related analogs due to a lack of direct experimental measurements in peer-reviewed literature.

| Property | Value | Source / Method |

| Molecular Weight | 216.24 g/mol | Mass Spectrometry (Calculated)[2][3] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Elemental Analysis (Calculated)[2][3] |

| CAS Number | 923526-76-5 | Chemical Abstracts Service[3] |

| Topological Polar Surface Area (TPSA) | 68.26 Ų | Computation[3] |

| LogP (Octanol-Water Partition Coefficient) | 1.7918 | Computation[3] |

| Hydrogen Bond Donors | 2 | Computation[3] |

| Hydrogen Bond Acceptors | 3 | Computation[3] |

| Rotatable Bonds | 3 | Computation[3] |

| Predicted Boiling Point | 566.5 ± 40.0 °C | Analog-Based Prediction¹[4] |

| Predicted Density | 1.318 ± 0.06 g/cm³ | Analog-Based Prediction¹[4] |

| Analog Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mL | Based on 3-Aminobenzamide²[1] |

¹Data predicted for the structurally similar compound 3-[(cyclopropylcarbonyl)amino]-N-(2-furylmethyl)benzamide and should be considered an estimate. ²Solubility data is for the parent compound 3-aminobenzamide and serves as a guideline for solvent selection.[1]

Proposed Experimental Protocols

Synthesis of this compound

Reaction Scheme: 3-Aminobenzoic Acid + (2-Furyl)methanamine → this compound

Materials and Reagents:

-

3-Aminobenzoic acid

-

(2-Furyl)methanamine (furfurylamine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and Hexane (for chromatography)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminobenzoic acid (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM).

-

Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve (2-furyl)methanamine (1.1 eq.) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Logical and Experimental Workflows

Given the absence of specific biological data for this compound, a logical workflow for its initial investigation is crucial for drug development professionals. The following diagrams outline a proposed synthesis and a general biological screening cascade.

Potential Applications and Future Directions

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Derivatives of 3-aminobenzamide, in particular, are noted for their role as PARP inhibitors, which have significant applications in oncology.[1] Therefore, a primary avenue of investigation for this compound would be to assess its activity against PARP enzymes.

Furthermore, the inclusion of the furan moiety introduces different electronic and steric properties compared to simple alkyl or aryl substituents. Furan-containing molecules have demonstrated a wide range of biological activities, including antimicrobial and anti-inflammatory effects. Consequently, broader phenotypic screens to uncover novel activities are warranted. Researchers are encouraged to follow the proposed screening cascade to systematically evaluate the biological potential of this compound.

References

Technical Guide: Physicochemical Properties of 3-Amino-N-(2-furylmethyl)benzamide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document compiles available scientific information on 3-Amino-N-(2-furylmethyl)benzamide and related benzamide derivatives. No specific experimental solubility data for this compound has been identified in the public domain at the time of this report. The provided data and protocols are based on structurally similar compounds and are intended to serve as a general guide for research and development.

Introduction

This compound is a chemical compound containing a benzamide core structure, which is a common motif in many pharmaceutically active molecules. The solubility of such compounds is a critical parameter in drug development, influencing bioavailability, formulation, and efficacy. This guide provides an overview of the expected solubility profile of this compound based on data from related compounds and outlines standard experimental protocols for its determination.

Predicted Solubility Profile

While specific quantitative data for this compound is not available, the solubility of benzamide and its derivatives has been studied in various solvents. These studies can provide valuable insights into the likely solubility characteristics of the target compound.

In general, the solubility of benzamides is influenced by the nature of the solvent, temperature, and the specific functional groups on the molecule. Aromatic amides like benzamide exhibit moderate hydrophilicity and relatively low solubility in water and alcohols. However, their solubility can be significantly higher in aprotic solvents.

Table 1: Solubility of Benzamide in Various Solvents at Different Temperatures

| Solvent | Temperature (K) | Molar Fraction (x10^3) |

| Methanol | 283.15 | 158.3 |

| 298.15 | 245.8 | |

| 313.15 | 369.2 | |

| 323.15 | 480.1 | |

| Ethanol | 283.15 | 88.2 |

| 298.15 | 135.7 | |

| 313.15 | 201.5 | |

| 323.15 | 272.9 | |

| 1-Propanol | 283.15 | 60.1 |

| 298.15 | 90.8 | |

| 313.15 | 132.5 | |

| 323.15 | 178.6 | |

| Acetone | 283.15 | 130.5 |

| 298.15 | 195.3 | |

| 313.15 | 281.4 | |

| 323.15 | 375.9 | |

| Ethyl Acetate | 283.15 | 29.8 |

| 298.15 | 46.5 | |

| 313.15 | 69.8 | |

| 323.15 | 96.7 | |

| Acetonitrile | 283.15 | 21.4 |

| 298.15 | 34.1 | |

| 313.15 | 52.3 | |

| 323.15 | 73.8 | |

| Water | 283.15 | 1.8 |

| 298.15 | 2.5 | |

| 313.15 | 3.6 | |

| 323.15 | 4.9 |

Data extracted from studies on benzamide solubility and should be considered as a general reference.[1]

The solubility of benzamide generally increases with temperature in all tested solvents.[1] The solubilizing power of common organic solvents for benzamide can be ordered as follows: DMF > DMSO > 4-formylomorpholine.[2] For binary solvent mixtures, the solubility of benzamide in ethanol + ethyl acetate and methanol + ethyl acetate systems tends to increase initially and then decrease with an increasing mole fraction of the alcohol.[3]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a benzamide derivative, such as this compound, using the isothermal shake-flask method.

3.1. Materials

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide) of analytical grade

-

Thermostatic shaker bath

-

Analytical balance

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Syringe filters (e.g., 0.45 µm)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Shake the vials for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After shaking, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analyzed diluted sample.

-

Express the solubility in desired units, such as mg/mL, mol/L, or mole fraction.

-

3.3. Diagram of Experimental Workflow

Caption: Isothermal shake-flask method workflow for solubility determination.

Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been definitively associated with this compound in the reviewed literature, other benzamide derivatives have been shown to be biologically active. For instance, certain N-(2-pyrimidinylamino)benzamide derivatives are known to be potent inhibitors of the Hedgehog (Hh) signaling pathway, which is a critical pathway in embryonic development and is implicated in some cancers.[4][5]

4.1. The Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a complex signal transduction pathway that plays a crucial role in cell growth, differentiation, and patterning. Aberrant activation of this pathway is linked to the development of various cancers. The core of the pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO).

Diagram of the Hedgehog Signaling Pathway

Caption: Simplified diagram of the Hedgehog signaling pathway activation and inhibition.

Given the structural similarities, it is plausible that this compound could be investigated for its potential to modulate this or other signaling pathways.

Conclusion

This technical guide provides a summary of the anticipated solubility characteristics of this compound based on available data for related compounds. It also presents a standard experimental protocol for the determination of its solubility and a potential biological target for further investigation. The provided information is intended to be a starting point for researchers and drug development professionals working with this and similar molecules. Direct experimental verification of the solubility and biological activity of this compound is highly recommended.

References

- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 2. Making sure you're not a bot! [mostwiedzy.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of trifluoromethyl containing 4-(2-pyrimidinylamino)benzamides as Hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 3-Amino-N-(2-furylmethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 3-Amino-N-(2-furylmethyl)benzamide

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| CAS Number | 923526-76-5 |

Predicted Spectroscopic Data Based on Analogous Compounds

To approximate the spectroscopic profile of this compound, data from 3-aminobenzamide and N-benzylbenzamide are presented below. These compounds represent the core aminobenzamide structure and the N-substituted amide linkage, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3-Aminobenzamide | DMSO-d₆ | 7.77 (s, 1H), 7.19 (s, 1H), 7.08 (d, J=7.6 Hz, 1H), 7.07 (t, J=7.7 Hz, 1H), 7.01 (s, 1H), 6.70 (d, J=7.9 Hz, 1H), 5.21 (s, 2H, -NH₂)[1] |

| N-Benzylbenzamide | CDCl₃ | 7.79 (d, J=7.1 Hz, 2H), 7.48-7.51 (t, J=7.1 Hz, 1H), 7.41-7.44 (m, 2H), 7.32-7.36 (m, 4H), 7.26-7.31 (m, 1H), 6.44 (brs, 1H, -NH), 4.65 (d, J=5.5 Hz, 2H, -CH₂)[2] |

2.1.2. ¹³C NMR Data of Analogous Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3-Aminobenzamide | DMSO-d₆ | 168.5, 148.8, 135.5, 128.8, 116.8, 115.1, 113.8[3] |

| N-Benzylbenzamide | CDCl₃ | 167.5, 138.2, 134.5, 131.7, 128.9, 128.7, 128.1, 127.7, 127.1, 44.2[2] |

Infrared (IR) Spectroscopy

| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |

| 3-Aminobenzamide | KBr Disc | 3450-3200 (N-H stretching, amine and amide), 1650-1620 (C=O stretching, amide I), 1620-1590 (N-H bending, amine), 1550-1520 (N-H bending, amide II) |

| N-Benzylbenzamide | KBr Wafer | 3292 (N-H stretching), 2962, 2931 (C-H stretching), 1633 (C=O stretching, amide I), 1552 (N-H bending, amide II)[4] |

Mass Spectrometry (MS)

| Compound | Ionization Method | Key m/z Values |

| 3-Aminobenzamide | Electron Impact (EI) | 136 (M⁺), 120, 92[5] |

| N-Benzylbenzamide | Electron Impact (EI) | 211 (M⁺), 105, 91, 77 |

Experimental Protocols

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra involves dissolving 5-10 mg of the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6] The solution is then filtered into an NMR tube.[6] Spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[7]

FT-IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

For mass spectral analysis, the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). In the electron impact (EI) method, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.[8] The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[8]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

References

- 1. 3-Aminobenzamide(3544-24-9) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 3-Aminobenzamide(3544-24-9) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.latech.edu [chem.latech.edu]

- 7. rsc.org [rsc.org]

- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

The Multifaceted Therapeutic Potential of Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzamide derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these compounds, with a focus on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. Detailed experimental methodologies for key biological assays are provided, alongside a comprehensive summary of quantitative activity data to facilitate comparative analysis. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the underlying mechanisms and research processes.

Introduction

The benzamide core, a simple yet elegant chemical moiety, has proven to be a privileged structure in the design and development of novel therapeutic agents. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allows for effective binding to a diverse range of biological targets. This has led to the discovery of benzamide derivatives with potent activities against cancer, microbial infections, neurological disorders, and inflammatory conditions.[1][2] This guide aims to be a comprehensive resource for researchers in the field, providing not only a summary of the biological activities but also the practical details of experimental evaluation and the mechanistic basis of their action.

Biological Activities of Benzamide Derivatives

Benzamide derivatives have been extensively investigated for a wide array of pharmacological effects. The following sections detail their most prominent biological activities, supported by quantitative data from various studies.

Anticancer Activity

The fight against cancer has been a major focus of research into benzamide derivatives. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanisms of Anticancer Action:

-

PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors represent a significant class of anticancer agents. Benzamide derivatives have been designed to mimic the nicotinamide portion of the NAD+ substrate, competitively inhibiting PARP enzymes, particularly PARP-1. This inhibition is especially effective in cancers with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, leading to synthetic lethality.[3]

-

HDAC Inhibition: Histone deacetylase (HDAC) inhibitors are another important class of anticancer drugs. Certain benzamide derivatives act as potent HDAC inhibitors, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, causing cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

-

Tubulin Polymerization Inhibition: Microtubules are dynamic structures essential for cell division, making them an attractive target for anticancer drugs. Some benzamide derivatives have been found to inhibit tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected benzamide derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 13f | HCT116 | 0.30 | PARP-1 Inhibition | [3] |

| 13f | DLD-1 | 2.83 | PARP-1 Inhibition | [3] |

| Compound 20b | Various | 0.012 - 0.027 | Tubulin Polymerization Inhibition | [3] |

| Compound 8a | HepG2 | Data not specified | Not specified | [6] |

| Compound 1 | HCT116 | 22.4 | Not specified | [7] |

| Compound 2 | HCT116 | 0.34 | Not specified | [7] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzamide derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data:

The following table presents the minimum inhibitory concentration (MIC) values of various benzamide derivatives against different microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 5a | B. subtilis | 6.25 | [1] |

| Compound 5a | E. coli | 3.12 | [1] |

| Compound 6b | E. coli | 3.12 | [1] |

| Compound 6c | B. subtilis | 6.25 | [1] |

| E23 | Gram-positive strains | 0.5 - 2 | [8] |

| Compound 3 | S. aureus | 125 | [9] |

| Compound 3 | P. aeruginosa | 125 | [9] |

| Compound 1e, 1g, 1h | Various | 10 - 20 | [10] |

| Compound 36 | Various | < 256 | [11] |

Anticonvulsant Activity

Epilepsy and other seizure disorders affect millions worldwide. Benzamide derivatives have been investigated as potential anticonvulsant agents, with some demonstrating significant efficacy in preclinical models.

Quantitative Anticonvulsant Activity Data:

The following table summarizes the median effective dose (ED50) of selected benzamide derivatives in standard anticonvulsant screening models.

| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |

| 1-Cpc-BZA (9) | Mouse | MES | 85.36 | [12] |

| 1-Cpc-BZA (9) | Mouse | scPTZ | 1.37 | [12] |

| Cpc-BZA (11) | Mouse | Pilocarpine | 154.75 | [12] |

| Compound 4j (2-OCH3) | Mouse | MES | Significant Activity | [13] |

| Compound 4l (4-OCH3) | Mouse | PTZ | Potent Activity | [13] |

| 4-amino-N-amylbenzamide (6) | Mouse | MES | 42.98 | [8] |

| d,l-4-amino-N-(α-methylbenzyl)benzamide (12) | Mouse | MES | 18.02 | [8] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzamide derivatives have been shown to possess anti-inflammatory properties, often linked to the inhibition of pro-inflammatory signaling pathways. A key mechanism involves the inhibition of the transcription factor NF-κB, which plays a central role in the inflammatory response.[14]

Quantitative Anti-inflammatory Activity Data:

The following table presents the in vivo anti-inflammatory activity (ED50) of selected benzamide derivatives.

| Compound ID | Animal Model | Test | ED50 (mg/kg) | Reference |

| Compound 4 | Rat | Carrageenan-induced paw edema | 12.3 | [13] |

| Compound 13 | Rat | Carrageenan-induced paw edema | 40.3 | [13] |

| Compound 15 | Rat | Carrageenan-induced paw edema | 33.7 | [13] |

| PS3 | Mouse | Acetic acid-induced writhing | 20 and 50 (reduced activity by 74% and 75%) | [9] |

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments commonly used to evaluate the biological activities of benzamide derivatives.

In Vitro Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

Principle: The antimicrobial agent diffuses from a well through a solid agar medium inoculated with a test microorganism. The size of the zone of inhibition is proportional to the antimicrobial activity of the substance.

Protocol:

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the benzamide derivative solution (at a known concentration) into each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well in millimeters.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin is monitored by an increase in absorbance or fluorescence over time. Inhibitors of polymerization will prevent or reduce this increase.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer containing GTP).

-

Reaction Setup: In a 96-well plate, add the tubulin solution and the benzamide derivative at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm or fluorescence using a plate reader at regular intervals for a defined period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance/fluorescence versus time to generate polymerization curves. Compare the curves of treated samples to the untreated control to determine the inhibitory effect.

In Vivo Assays

This model is used to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

-

Animal Preparation: Use adult mice or rats. Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Electrode Placement: Apply corneal electrodes after the application of a topical anesthetic.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Data Analysis: Protection is defined as the absence of the tonic hindlimb extension. Calculate the ED50, the dose that protects 50% of the animals from the seizure.[4][14]

This model is used to identify compounds effective against myoclonic and absence seizures.

Protocol:

-

Animal Preparation: Use adult mice or rats. Administer the test compound (i.p. or p.o.) at various doses.

-

PTZ Administration: After a predetermined time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the animals for a specific period (e.g., 30 minutes) for the onset and severity of seizures, typically clonic convulsions lasting for at least 5 seconds.

-

Data Analysis: Protection is defined as the absence of clonic seizures. Calculate the ED50, the dose that protects 50% of the animals.[15][16]

This is a widely used model of acute inflammation.

Protocol:

-

Animal Preparation: Use adult rats. Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Compound Administration: Administer the benzamide derivative (p.o. or i.p.) at various doses.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group (vehicle-treated). Determine the ED50 value.[17][18]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by benzamide derivatives and a general experimental workflow.

Signaling Pathways

Synthesis of Benzamide Derivatives

A variety of synthetic methods are available for the preparation of benzamide derivatives, allowing for the introduction of diverse substituents to explore structure-activity relationships.

Common Synthetic Routes:

-

From Acyl Chlorides: This is a classic and widely used method involving the reaction of a substituted benzoyl chloride with an appropriate amine in the presence of a base.

-

From Carboxylic Acids using Coupling Agents: Direct amide bond formation from a carboxylic acid and an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like N-hydroxysuccinimide (NHS).

-

Palladium-Catalyzed Carbonylative Coupling: This method allows for the synthesis of benzamides from aryl halides or triflates, carbon monoxide, and an amine, catalyzed by a palladium complex.

-

Green Chemistry Approaches: More environmentally friendly methods are being developed, including the use of microwave irradiation, ionic liquids, and solid-supported catalysts to improve reaction efficiency and reduce waste.[2]

Conclusion and Future Perspectives

Benzamide derivatives have unequivocally demonstrated their value as a versatile scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an attractive area for continued research. Future efforts in this field will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in combination therapies. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource to accelerate these research endeavors and unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. Measurement of pentylenetetrazol-induced seizures [bio-protocol.org]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. Anticonvulsant activity of some 4-aminobenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 14. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Literature Review: 3-Amino-N-(2-furylmethyl)benzamide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of scientific literature and patent databases reveals a significant scarcity of published research specifically on 3-Amino-N-(2-furylmethyl)benzamide (CAS No. 923526-76-5) . While the compound is commercially available from several chemical suppliers for research purposes, there is no publicly available data on its biological activity, mechanism of action, or detailed experimental protocols.

This guide, therefore, provides a foundational overview based on the compound's chemical structure and draws insights from published literature on structurally related aminobenzamide and furan-containing molecules. The information herein is intended to serve as a starting point for researchers and drug development professionals interested in initiating studies on this compound.

Compound Profile

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 923526-76-5 | N/A |

| Molecular Formula | C₁₂H₁₂N₂O₂ | N/A |

| Molecular Weight | 216.24 g/mol | N/A |

| Canonical SMILES | C1=CC(=C(C=C1)N)C(=O)NCC2=CC=CO2 | N/A |

Potential Synthetic Pathways

While a specific, validated synthesis for this compound is not documented in the literature, a plausible synthetic route can be conceptualized based on established amide bond formation methodologies. A common approach would involve the coupling of a 3-aminobenzoic acid derivative with furfurylamine (2-(aminomethyl)furan). To avoid side reactions, the amino group on the benzoic acid moiety would likely require protection prior to the coupling reaction, followed by a deprotection step.

A conceptual synthetic workflow is outlined below. This represents a theoretical pathway and would require experimental optimization.

Caption: Conceptual synthetic workflow for this compound.

Conceptual Experimental Protocol:

-

Protection of 3-Aminobenzoic Acid: The amino group of 3-aminobenzoic acid would be protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent its participation in the subsequent amide coupling reaction.

-

Activation of the Carboxylic Acid: The carboxylic acid of the N-protected 3-aminobenzoic acid would be activated to facilitate amide bond formation. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, or by using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Amide Coupling: The activated carboxylic acid derivative would then be reacted with furfurylamine in a suitable aprotic solvent, likely in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize any acid formed during the reaction.

-

Deprotection: The protecting group on the 3-amino position would be removed. In the case of a Boc group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to yield pure this compound.

Potential Biological Activity: An Extrapolation from Related Compounds

The benzamide scaffold is a privileged structure in medicinal chemistry, present in a wide array of approved drugs and clinical candidates.[1] Similarly, the furan moiety is a common feature in many biologically active compounds. The combination of these two pharmacophores in this compound suggests several potential areas of biological activity that could be explored.

Table of Potential Biological Activities Based on Structurally Related Compounds:

| Potential Biological Activity | Rationale from Related Compounds | Citations |

| Antimicrobial/Antifungal | Numerous 2-aminobenzamide derivatives have been synthesized and shown to possess activity against various bacterial and fungal strains. | [1][2] |

| Anticancer | N-2-(phenylamino) benzamide derivatives have been investigated as novel agents against glioblastoma. The benzamide core is central to many targeted cancer therapies. | [3] |

| Enzyme Inhibition | 3-Aminobenzamide is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP). Other 3-substituted benzamides have been developed as potent and selective inhibitors of sirtuin 2 (SIRT2). | [4][5][6] |

| Antiviral | Benzamide-based 5-aminopyrazoles have demonstrated activity against the avian influenza virus. Furan-containing compounds have also been identified as inhibitors of viral proteases. | [7][8] |

Future Research Directions

Given the complete lack of specific data for this compound, the field is open for foundational research. A logical progression of study would be as follows:

Caption: Proposed research workflow for this compound.

-

Synthesis and Characterization: The first step would be to synthesize and fully characterize the compound to confirm its identity and purity using modern analytical techniques (NMR, MS, HPLC).

-

Broad Biological Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify any potential "hits." This could include screens for enzyme inhibition, antimicrobial activity, and cytotoxicity against cancer cell lines.

-

Hit-to-Lead and SAR Studies: If a promising activity is identified, a medicinal chemistry program could be initiated to synthesize analogs and establish a structure-activity relationship (SAR), aiming to improve potency and selectivity.

-

Mechanism of Action: For any confirmed hits, further studies would be required to elucidate the specific molecular target and mechanism of action.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site [mdpi.com]

- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Poly (ADP-ribose) polymerase inhibitor 3-aminobenzamide rescues N-methyl-N-nitrosourea-induced photoreceptor cell apoptosis in Sprague-Dawley rats through preservation of nuclear factor-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-Amino-N-(2-furylmethyl)benzamide

**Abstract

This document provides a detailed protocol for the synthesis of 3-Amino-N-(2-furylmethyl)benzamide, a versatile chemical intermediate. The synthesis is proposed as a two-step process commencing with the amide coupling of 3-nitrobenzoic acid and furfurylamine to yield 3-Nitro-N-(2-furylmethyl)benzamide, followed by the reduction of the nitro group to the desired amino functionality. This protocol is intended for researchers and professionals in the fields of chemical synthesis and drug development. All procedures have been compiled based on established chemical principles and analogous reactions found in the literature.

Introduction

This compound is a chemical compound with potential applications in medicinal chemistry and materials science due to its constituent aromatic and heterocyclic moieties. The presence of a primary aromatic amine, an amide linkage, and a furan ring makes it an attractive scaffold for further chemical modifications and a candidate for biological screening. This document outlines a reliable and reproducible two-step laboratory-scale synthesis protocol.

Overall Reaction Scheme

The synthesis of this compound is accomplished via a two-step reaction sequence:

Step 1: Amide Coupling 3-Nitrobenzoic acid is activated and subsequently reacted with furfurylamine to form the amide intermediate, 3-Nitro-N-(2-furylmethyl)benzamide.

Step 2: Nitro Group Reduction The nitro group of the intermediate is reduced to a primary amine to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-N-(2-furylmethyl)benzamide

This procedure details the formation of the amide bond between 3-nitrobenzoic acid and furfurylamine. Thionyl chloride is used to convert the carboxylic acid to the more reactive acyl chloride in situ.

Materials:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Furfurylamine

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), slowly add thionyl chloride (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.

-

Cool the mixture back to 0 °C.

-

In a separate flask, dissolve furfurylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Slowly add the solution of furfurylamine and triethylamine to the acyl chloride solution at 0 °C using a dropping funnel.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

This procedure describes the reduction of the nitro group of 3-Nitro-N-(2-furylmethyl)benzamide to an amine using tin(II) chloride.

Materials:

-

3-Nitro-N-(2-furylmethyl)benzamide

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 3-Nitro-N-(2-furylmethyl)benzamide (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (5.0 eq) to the solution.

-

Heat the mixture to reflux and stir for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it using a rotary evaporator.

-

Add ethyl acetate and water to the residue.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

-

Filter the resulting suspension to remove tin salts.

-

Transfer the filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield this compound.

Data Presentation

Table 1: Reagent Quantities and Physicochemical Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Equivalents | Role |

| Step 1 | ||||

| 3-Nitrobenzoic acid | C₇H₅NO₄ | 167.12 | 1.0 | Starting Material |

| Thionyl chloride | SOCl₂ | 118.97 | 1.2 | Activating Agent |

| Furfurylamine | C₅H₇NO | 97.12 | 1.1 | Reactant |

| Triethylamine | C₆H₁₅N | 101.19 | 1.5 | Base |

| 3-Nitro-N-(2-furylmethyl)benzamide | C₁₂H₁₀N₂O₄ | 246.22 | - | Product |

| Step 2 | ||||

| 3-Nitro-N-(2-furylmethyl)benzamide | C₁₂H₁₀N₂O₄ | 246.22 | 1.0 | Starting Material |

| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.63 | 5.0 | Reducing Agent |

| This compound | C₁₂H₁₂N₂O₂ | 216.24[1] | - | Final Product |

Table 2: Typical Reaction Conditions and Yields

| Step | Reaction | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Amide Coupling | Dichloromethane | Reflux | 14-18 | 80-90 |

| 2 | Nitro Reduction | Ethanol | Reflux | 3-4 | 75-85 |

Visualizations

Diagram 1: Synthesis Workflow

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.

-

Dichloromethane is a suspected carcinogen; avoid inhalation and skin contact.

-

Handle all reagents and solvents in accordance with their respective Safety Data Sheets (SDS).

Characterization

The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, such as:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

-

Melting Point: To determine the purity of the crystalline products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Conclusion

The protocol described herein provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this compound for further investigation in various scientific disciplines. The use of readily available starting materials and standard laboratory techniques makes this synthesis accessible and scalable.

References

Application Notes and Protocols for 3-Amino-N-(2-furylmethyl)benzamide

Disclaimer: Specific experimental data for 3-Amino-N-(2-furylmethyl)benzamide is limited in publicly available literature. The following application notes and protocols are representative examples based on the well-documented activities of structurally related benzamide compounds. The quantitative data presented is hypothetical and intended for illustrative purposes.

Introduction

This compound is a synthetic small molecule belonging to the benzamide class of compounds. Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antifungal, and enzyme-inhibiting properties.[1] This document provides detailed protocols for the synthesis, characterization, and evaluation of the potential antimicrobial and cytotoxic effects of this compound.

Chemical Properties

| Property | Value |

| IUPAC Name | 3-amino-N-(furan-2-ylmethyl)benzamide |

| Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in DMSO and ethanol |

Hypothetical Biological Activity

Based on the known activities of similar benzamide compounds, this compound is hypothesized to exhibit antibacterial activity, potentially through the inhibition of a key bacterial enzyme such as FtsZ, which is involved in bacterial cell division.[2]

Data Presentation: Hypothetical In Vitro Activity

The following tables summarize the expected, though hypothetical, in vitro activity of this compound against various microbial strains and a mammalian cell line.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 8 |

| Bacillus subtilis | ATCC 6633 | 4 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay | IC₅₀ (µM) |

| HEK293 (Human Embryonic Kidney) | MTT Assay | > 100 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-substituted benzamides.[1][3]

Materials:

-

3-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Furfurylamine (2-(aminomethyl)furan)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Acid Chloride Formation: To a solution of 3-aminobenzoic acid (1 eq.) in anhydrous DCM, add thionyl chloride (1.2 eq.) dropwise at 0°C.

-

Reflux the mixture for 2 hours.

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-aminobenzoyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

-

To this solution, add furfurylamine (1 eq.) and triethylamine (1.5 eq.) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (in DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

-

96-well microtiter plates

-

Resazurin sodium salt solution

Procedure:

-

Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate. The final concentrations should typically range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Confirmation with Resazurin: Add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial viability. The MIC is the lowest concentration where the color remains blue.

Protocol 3: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxicity of the compound against a mammalian cell line.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizations

Caption: Experimental workflow for the synthesis and in vitro evaluation of this compound.

Caption: Hypothetical mechanism of action via FtsZ inhibition.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vitro Assay Development of 3-Amino-N-(2-furylmethyl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Amino-N-(2-furylmethyl)benzamide is a small molecule with potential for biological activity. The development of robust and reliable in vitro assays is a critical first step in characterizing its mechanism of action, identifying its biological targets, and determining its potential as a therapeutic agent.[1][2][3] These application notes provide a comprehensive guide to developing, optimizing, and validating in vitro assays for this compound. The protocols outlined below are adaptable and can serve as a starting point for a variety of experimental approaches, from initial target screening to detailed mechanistic studies.

The initial phase of assay development for a novel compound like this compound, where the specific biological target is unknown, requires a systematic approach. This typically involves a combination of computational methods to predict potential targets and broad-based experimental screening to identify "hits". Once a putative target or biological process is identified, more specific and optimized assays can be developed.

Section 1: Initial Target Identification and Assay Selection

Given that the specific target of this compound is not defined, a logical workflow for target identification and initial assay selection is proposed. This workflow is designed to narrow down the potential biological activities of the compound.

References

Application Notes and Protocols for Cell-Based Assays Involving 3-Amino-N-(2-furylmethyl)benzamide and Related PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-N-(2-furylmethyl)benzamide belongs to the benzamide class of chemical compounds. While specific data for this particular molecule is limited in publicly available research, its structural similarity to the well-characterized PARP inhibitor, 3-Aminobenzamide (3-AB), suggests its potential role in modulating the activity of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are critical for cellular processes, particularly DNA repair and the maintenance of genomic stability.[1][2] Overactivation of PARP in response to significant DNA damage can lead to cellular energy depletion and cell death.[3] Consequently, inhibitors of PARP are of significant interest in cancer therapy, often used to potentiate the effects of DNA-damaging agents, and in studying the mechanisms of neurodegenerative diseases and traumatic brain injury.[4][5]

These application notes provide a comprehensive overview of cell-based assays and detailed protocols relevant to the study of PARP inhibitors like 3-Aminobenzamide. These methodologies can be adapted for the investigation of this compound to elucidate its biological activity and therapeutic potential.

Key Applications

-

Cancer Research: Investigating the potential of this compound to sensitize cancer cells to chemotherapy or radiation by inhibiting DNA repair mechanisms.[4]

-

Neuroprotection Studies: Assessing the compound's ability to prevent neuronal cell death in models of neurodegenerative diseases or ischemic injury by mitigating PARP-mediated cell death pathways.[3][5]

-

DNA Damage and Repair Studies: Elucidating the fundamental roles of PARP in various DNA repair pathways, such as base excision repair (BER) and single-strand break repair (SSBR).[1][6]

-